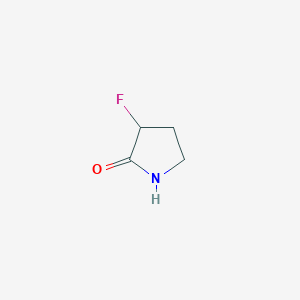
3-Fluoropyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoropyrrolidin-2-one is a chemical compound with the CAS Number: 1026565-61-6 . It has a molecular weight of 103.1 and is typically stored at room temperature . It is usually available in powder form .
Synthesis Analysis
The synthesis of polyfunctionalised 3-fluoropyrroles has been developed starting from commercial aldehydes . The methodology is concise, efficient and allows for the modular and systematic assembly of polysubstituted 3-fluoropyrroles .Molecular Structure Analysis
The molecular formula of this compound is C4H6FNO . The InChI Code is 1S/C4H6FNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination and aromatization .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 103.1 .科学的研究の応用
Metabolic Activation in DPP-IV Inhibitors
3-Fluoropyrrolidin-2-one derivatives have been studied for their role in metabolic activation when used as dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs. These studies focus on the metabolic processes involving the fluoropyrrolidine ring, demonstrating its propensity for metabolic activation and the formation of reactive intermediates that can be trapped to form adducts, offering insights into bioactivation mechanisms (Xu et al., 2004).
Synthesis of Medicinal Intermediates
Research has been conducted on the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, showcasing their utility as synthons in medicinal chemistry. These compounds are particularly valuable in the creation of dipeptidyl peptidase IV inhibitors, with their easy synthesis and high yield making them attractive for medicinal applications (Singh & Umemoto, 2011).
Azomethine Ylide Chemistry
The use of simple azomethine ylides in combination with a variety of vinyl fluorides allows for the synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines. This approach is significant for making these compounds more accessible for research and applications (McAlpine et al., 2015).
Iodocyclisation Techniques
Studies have been done on the preparation of various 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones via 5-exo-trig iodocyclisation from allylic fluorides. These findings help in understanding the chemical processes and stereocontrol in the synthesis of these compounds (Combettes et al., 2012).
Rearrangement into 3-Fluoropyrrolidines
2-Hydroxyalkylazetidines, when treated with DAST (diethylaminosulfur trifluoride), rearrange into 3-fluoropyrrolidines. This stereospecific reaction involves the formation of a bicyclic intermediate and is important for understanding the transformation processes in organic chemistry (Drouillat et al., 2008).
作用機序
Target of Action
Pyrrolidin-2-one derivatives, to which 3-fluoropyrrolidin-2-one belongs, are known to interact with a variety of biological targets .
Mode of Action
It’s known that pyrrolidin-2-one derivatives can interact with their targets in a variety of ways, often involving hydrogen bonding .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been associated with a variety of biological activities, suggesting they may influence multiple pathways .
Result of Action
Pyrrolidin-2-one derivatives have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Action Environment
Environmental factors such as temperature, moisture, and soil type could affect the rate of dissipation of similar compounds .
Safety and Hazards
The safety information for 3-Fluoropyrrolidin-2-one includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The pyrrolidine ring, which is a part of 3-Fluoropyrrolidin-2-one, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that this compound and similar compounds could have significant potential in future drug discovery and development efforts.
生化学分析
Biochemical Properties
The nature of these interactions is likely to be influenced by the fluorine atom in the 3-Fluoropyrrolidin-2-one molecule, which can form strong hydrogen bonds and significantly alter the physicochemical properties of the compound .
Cellular Effects
They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of the fluorine atom may enhance the binding affinity of this compound for its target molecules .
特性
IUPAC Name |
3-fluoropyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUUXPIAXCZUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1026565-61-6 |
Source


|
| Record name | 3-fluoropyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-bromophenyl)-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466699.png)

![3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2466701.png)
![1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2466703.png)
![5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2466704.png)

![8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2466708.png)
![3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2466711.png)
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2466712.png)


![N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2466719.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2466721.png)